molecular formula C18H21F3N6O B6472111 4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2640955-87-7

4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B6472111
CAS No.: 2640955-87-7
M. Wt: 394.4 g/mol
InChI Key: YFHOEHSGSSTRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C18H21F3N6O and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.17289380 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

Trifluoromethylpyridines, which are structurally similar to “4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine”, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

It is structurally similar to imatinib , a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and division.

Mode of Action

The mode of action of this compound is likely similar to that of Imatinib, given their structural similarities. Imatinib binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, preventing the over-proliferation of cells and thus controlling the progression of leukemia .

Biochemical Pathways

By analogy with imatinib, it can be inferred that the compound may affect pathways involving tyrosine kinases . Tyrosine kinases are involved in many signaling pathways, and their inhibition can have downstream effects on cell growth and division.

Result of Action

If it acts similarly to imatinib, it could result in the inhibition of tyrosine kinases, leading to a decrease in cell proliferation . This could potentially make it effective in the treatment of diseases characterized by over-proliferation of cells, such as cancer.

Properties

IUPAC Name

4-[4-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c19-18(20,21)15-13-14(1-3-22-15)25-5-7-26(8-6-25)16-2-4-23-17(24-16)27-9-11-28-12-10-27/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHOEHSGSSTRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.